N-Methyl-D-histidine

Vue d'ensemble

Description

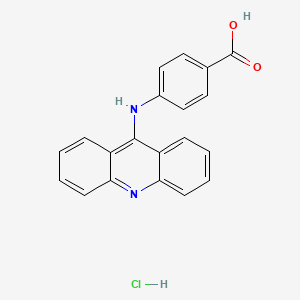

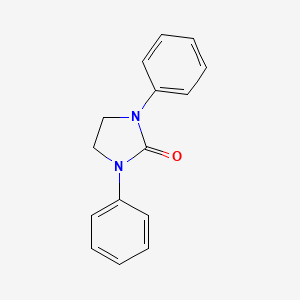

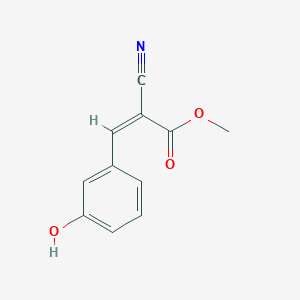

N-Methyl-D-histidine is a modified form of the amino acid histidine . It is a stable isotope with an empirical formula of C7D3H9N3O2 and a molecular weight of 173.21 . It is derived from anserine, a naturally occurring beta-alanine derivative found in the muscle tissues of many animals . High levels of N-Methyl-D-histidine could increase anserine and suppress carnosinase .

Chemical Reactions Analysis

N-Methyl-D-histidine is involved in various chemical reactions. For instance, it has been found that water-catalyzed N–H and C–H cleavages initiate the tautomerization of histidine . Moreover, the solubility of D-histidine in several pure solvents has been determined, which provides insights into its chemical interactions .Physical And Chemical Properties Analysis

N-Methyl-D-histidine has specific physical and chemical properties. For instance, it has a melting point of approximately 240°C . Its solubility in various solvents such as N-methyl-2-pyrrolidone (NMP), 1.4-dioxane, dimethyl sulfoxide (DMSO), ethylene glycol (EG), N,N-dimethylformamide (DMF), water, n-butanol, isobutanol, n-propanol, cyclohexane, isopropanol, methanol, and ethanol has been determined .Applications De Recherche Scientifique

Role in Protein Methylation and Function

Enzymatic Methylation in Proteins : N-methylhistidine plays a significant role in the enzymatic methylation of proteins. Studies have shown its involvement in the methylation of skeletal muscle contractile proteins, such as actin and myosin, which is crucial for their function and regulation (Krzysik et al., 1971).

Impact on Protein Structure and Activity : The methylation of histidine residues in proteins, including N-methylhistidine, influences protein structure and activity. For instance, histidine methylation in alanine racemase alters its catalytic efficiency, demonstrating the functional significance of this modification (Sharma et al., 2016).

Protection Against Oxidative Damage : N-methylhistidine modification in fungal enzymes, such as lytic polysaccharide monooxygenases, has been shown to protect these enzymes from oxidative damage, enhancing their stability and function (Petrović et al., 2018).

Implications in Health and Disease

- Histidine Methylation in Cancer : Histidine methylation, including modifications with N-methylhistidine, has been explored in the context of cancer. For example, the fragile histidine triad gene, involved in histidine methylation, has been studied for its role in lung cancer, indicating a potential area of therapeutic interest (Verri et al., 2009).

- Involvement in Ribosomal Function : Histidine methylation, specifically at certain residues like histidine 243 in ribosomal proteins, is necessary for proper ribosomal assembly and function. This indicates the critical role of such modifications in protein synthesis and cellular physiology (Al-Hadid et al., 2014).

Application in Biochemical Studies

Studying Protein-Protein Interactions : Research involving N-methylhistidine has been used to study protein-protein interactions, as seen in the context of monoclonal antibodies. Understanding these interactions is vital for antibody formulation and therapeutic applications (Baek et al., 2019).

Investigating Posttranslational Modifications : Histidine methylation, including N-methylhistidine, is a critical area of study in posttranslational modifications. This research provides insights into protein function, regulation, and potential pathological implications (Kwiatkowski & Drożak, 2020).

- utm_source=chatgpt).

Safety and Hazards

Orientations Futures

Research on N-Methyl-D-histidine and related compounds is ongoing. For instance, targeting NMDA receptor signaling for therapeutic intervention in brain disorders is a promising future direction . Additionally, the large-scale identification of protein histidine methylation in human cells is an area of active research . These studies could lead to new therapeutic agents for several brain disorders .

Propriétés

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZKJBZEIFWZSR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665326 | |

| Record name | N-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-D-histidine | |

CAS RN |

738564-96-0 | |

| Record name | N-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(1-piperidinylmethyl)-](/img/structure/B1660197.png)

![8-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660200.png)

![8-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660201.png)

![5(4H)-Oxazolone, 4-[(3,4-dichlorophenyl)methylene]-2-methyl-](/img/structure/B1660202.png)